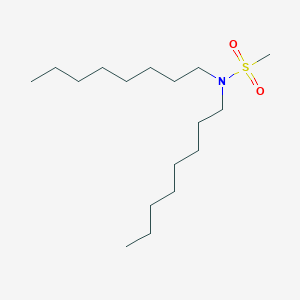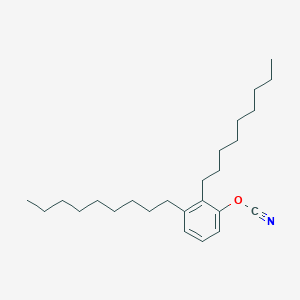
2,3-Dinonylphenyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dinonylphenyl cyanate is an organic compound that belongs to the class of cyanates Cyanates are esters of cyanic acid and are characterized by the presence of the functional group -O-C≡N
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dinonylphenyl cyanate can be synthesized through the reaction of 2,3-dinonylphenol with cyanogen halides such as cyanogen chloride. The reaction typically involves the following steps:
- Dissolve 2,3-dinonylphenol in an appropriate solvent like acetone.
- Cool the solution to 0°C.
- Add cyanogen chloride slowly to the solution while maintaining the temperature.
- Stir the reaction mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of cyanogen halides.
Chemical Reactions Analysis
Types of Reactions
2,3-Dinonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to amines or other functional groups.
Substitution: The cyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted cyanates or other derivatives.
Scientific Research Applications
2,3-Dinonylphenyl cyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,3-dinonylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyanate group (-O-C≡N) is highly reactive and can undergo cyclotrimerization to form triazine derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the nonyl groups attached to the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3-tetramethyldisiloxane
- 1,5-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5-hexa-methyldisiloxane
- 1,7-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5,7,7-octamethyldisiloxane
Uniqueness
2,3-Dinonylphenyl cyanate is unique due to the presence of two nonyl groups on the phenyl ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
132773-65-0 |
|---|---|
Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
[2,3-di(nonyl)phenyl] cyanate |
InChI |
InChI=1S/C25H41NO/c1-3-5-7-9-11-13-15-18-23-19-17-21-25(27-22-26)24(23)20-16-14-12-10-8-6-4-2/h17,19,21H,3-16,18,20H2,1-2H3 |
InChI Key |
VEPXHWMQSNHJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OC#N)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
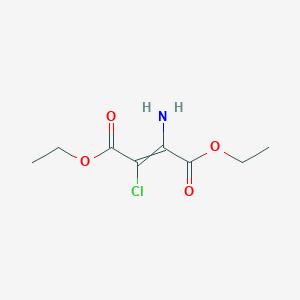
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
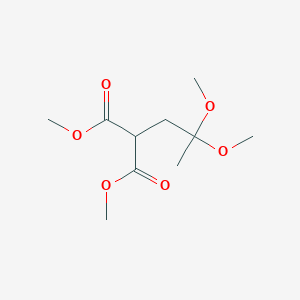
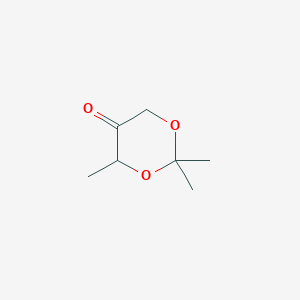
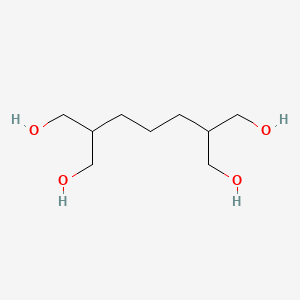




![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
